Product packaging for 5-Fluoro-2-methyl-DL-phenylglycine(Cat. No.:CAS No. 1039365-71-3)

5-Fluoro-2-methyl-DL-phenylglycine

Cat. No.: B2976868
CAS No.: 1039365-71-3
M. Wt: 183.182
InChI Key: RZUDHOAUKWTYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Unnatural Amino Acids as Research Probes and Building Blocks

Unnatural amino acids (UAAs) are amino acids that are not among the 20 genetically encoded in living organisms. tocris.comrsc.org They can be synthesized chemically or are found as secondary metabolites in organisms like bacteria, fungi, and plants. rsc.org The significance of UAAs in research stems from their ability to expand the functional repertoire of proteins beyond what is offered by the canonical amino acids. rsc.orgnih.gov

As research probes , UAAs with unique properties, such as fluorescence or photoreactivity, can be incorporated into proteins to study their structure, dynamics, and interactions within living cells. tocris.com For instance, fluorescent UAAs can be used in Förster resonance energy transfer (FRET) studies to measure distances and conformational changes in proteins. tocris.com Photoreactive UAAs can be used to create cross-links between interacting proteins, helping to identify and map protein-protein interaction networks. tocris.com

As chiral building blocks , UAAs are invaluable in the synthesis of novel peptides and peptidomimetics with enhanced therapeutic properties. sigmaaldrich.com By introducing UAAs into a peptide sequence, researchers can improve its stability against enzymatic degradation, increase its potency, and enhance its bioavailability. sigmaaldrich.comnih.gov The diverse side chains of UAAs allow for the design of molecules with optimized shapes and functionalities to bind to specific biological targets with high affinity and selectivity. sigmaaldrich.com This has significant implications for drug discovery, where UAAs are used to construct combinatorial libraries for screening new drug candidates. sigmaaldrich.comrsc.org

The Influence of Fluorine Substitution on Amino Acid Properties and Biological Interactions

Key effects of fluorine substitution include:

Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups. tandfonline.commdpi.com This can alter the charge state of the amino acid at physiological pH, affecting its interactions with other molecules.

Enhanced Hydrophobicity and Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. mdpi.comsci-hub.st However, the effect can be complex; for example, monofluorination of saturated alkyl groups can decrease lipophilicity. sci-hub.st

Modulation of Conformation: Fluorine substitution can influence the preferred conformation of an amino acid side chain and even the secondary structure of a peptide. nih.govmdpi.com This conformational control is a powerful tool in designing peptides with specific three-dimensional structures.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. nih.gov This property is highly desirable in drug design, as it can lead to a longer biological half-life of a therapeutic agent.

Altered Binding Affinity: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds involving the C-F bond, which can enhance the binding affinity of a ligand to its protein target. researchgate.nettandfonline.com The altered electronic distribution caused by fluorine can also lead to more favorable electrostatic interactions. nih.gov

These modifications can lead to a range of outcomes in biological systems, from synergistic or inhibitory effects to hyperagonism, where the activity of the fluorinated compound surpasses that of its non-fluorinated parent. nih.gov

Overview of Phenylglycine Derivatives as Core Structures in Diverse Chemical and Biological Investigations

Phenylglycine is the simplest aromatic α-amino acid that is not proteinogenic. mdpi.com Its derivatives are a crucial class of compounds in medicinal chemistry and have been incorporated into a variety of biologically active molecules. ontosight.aimdpi.com Functionalized phenylglycines are found in several top-selling pharmaceutical products, including antiplatelet drugs and antibiotics. mdpi.com

The phenylglycine scaffold is utilized in various research areas:

Drug Discovery: Phenylglycine derivatives serve as key structural motifs in the development of new therapeutic agents. nih.govacs.org For example, N-phenylglycine derivatives have been investigated as potential anti-inflammatory agents and β3-adrenoceptor agonists. nih.govacs.org

Peptide Science: The incorporation of phenylglycine and its derivatives into peptides is a common strategy to introduce conformational constraints and improve metabolic stability. rsc.org However, the synthesis of phenylglycine-containing peptides can be challenging due to the increased acidity of the α-proton, which makes it prone to racemization under certain conditions. researchgate.net

Asymmetric Synthesis: Chiral phenylglycine derivatives are valuable starting materials and catalysts in asymmetric synthesis, enabling the stereoselective production of complex molecules. mdpi.com

Agrochemicals: Certain phenylglycine derivatives are precursors in the synthesis of compounds with applications in agriculture, such as chelating agents for iron sequestration in plants. mdpi.com

Biocatalysis: Engineered enzymes are being used for the efficient and environmentally friendly synthesis of L-phenylglycine, which is a building block for several important pharmaceuticals. nih.gov

The versatility of the phenylglycine core structure, combined with the ability to modify its aromatic ring and amino acid backbone, makes it a privileged scaffold in the design of molecules with tailored properties for a wide range of chemical and biological applications. mdpi.comarabjchem.org

Current Research Landscape and Future Directions for 5-Fluoro-2-methyl-DL-phenylglycine in Amino Acid Science

This compound is a specific unnatural amino acid that combines the structural features of a phenylglycine core with both fluorine and methyl substitutions on the aromatic ring. While extensive research has been conducted on fluorinated amino acids and phenylglycine derivatives in general, the specific properties and applications of this compound are less documented in publicly available literature.

Based on the known effects of its constituent modifications, several research directions can be envisioned:

Probing Enzyme Active Sites: The unique steric and electronic profile of this compound could make it a valuable probe for studying the active sites of enzymes that process aromatic amino acids. The fluorine atom can serve as a sensitive 19F NMR reporter, allowing for detailed studies of binding events and conformational changes. nih.gov

Development of Novel Peptidomimetics: Incorporating this UAA into peptides could lead to novel peptidomimetics with enhanced properties. The methyl group provides steric bulk, while the fluorine atom can modulate lipophilicity and electronic interactions, potentially leading to increased potency, selectivity, and metabolic stability. sigmaaldrich.comnih.gov

Synthesis of Bioactive Small Molecules: this compound can serve as a building block for the synthesis of novel small molecules with potential therapeutic applications. The specific substitution pattern may lead to unique biological activities that differ from other phenylglycine derivatives. nih.govacs.org

Materials Science: The introduction of fluorinated amino acids can alter the self-assembly properties of peptides, leading to the formation of novel biomaterials with unique structural and functional characteristics. nih.gov

Future research will likely focus on the synthesis of enantiomerically pure forms of 5-Fluoro-2-methyl-phenylglycine to allow for more precise studies of its biological effects. Furthermore, detailed investigations into its impact on peptide and protein structure and function, as well as its potential as a scaffold in medicinal chemistry, will be crucial to fully realize its potential in amino acid science. The development of efficient synthetic routes and a deeper understanding of its physicochemical properties will pave the way for its broader application in chemical and biological research. csic.es

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO2 B2976868 5-Fluoro-2-methyl-DL-phenylglycine CAS No. 1039365-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(5-fluoro-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-2-3-6(10)4-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUDHOAUKWTYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Fluoro 2 Methyl Dl Phenylglycine and Its Stereoisomers

Chemical Synthesis Approaches to Substituted Phenylglycines

The chemical synthesis of substituted phenylglycines like 5-Fluoro-2-methyl-DL-phenylglycine involves a multi-step process that requires precise control over the introduction of substituents onto the aromatic ring and the subsequent formation of the α-amino acid structure.

Strategies for Regioselective Aromatic Fluorination and Methylation in Phenylglycine Precursors

The synthesis of the core aromatic structure, 5-fluoro-2-methylbenzaldehyde, is a critical first step. The regioselectivity of fluorination and methylation is paramount. Starting from materials like p-fluorotoluene, functionalization can be achieved through various means. For instance, electrophilic aromatic substitution can be used to introduce the aldehyde group, though controlling the position relative to the existing methyl and fluoro groups can be challenging.

A key precursor for this synthesis is 5-fluoro-2-methylbenzaldehyde. researchgate.netmendelchemicals.comsigmaaldrich.com The synthesis of such precursors often relies on established organometallic or electrophilic substitution reactions on a pre-functionalized toluene (B28343) or fluorobenzene (B45895) ring. For example, the synthesis of 2-fluoro-5-methylbenzaldehyde (B1307339) has been described starting from p-fluorotoluene and 1,1-dichlorodimethyl ether, showcasing a method to functionalize the toluene backbone. chemicalbook.com While direct fluorination of organic compounds is possible, for instance through anodic fluorination, achieving the desired regioselectivity on a complex starting material requires careful strategy. researchgate.net Modern methods for aromatic C-H functionalization, including those for fluorination, offer increasingly precise tools for creating such substituted precursors. nih.gov

Table 1: Selected Precursors and Reagents for Aromatic Functionalization

Precursor/Reagent Intended Transformation Reference
5-Fluoro-2-methylbenzaldehyde Key aromatic precursor for Strecker synthesis. researchgate.netmendelchemicals.comsigmaaldrich.com
p-Fluorotoluene Starting material for building the substituted benzene (B151609) ring. chemicalbook.com
Selectfluor® Electrophilic fluorinating agent used in modern fluorination methods. mdpi.comresearchgate.net

Formation of the Alpha-Amino Acid Moiety from Fluoro-Methylated Aromatic Precursors

The most direct and widely used method for converting an aldehyde into an α-amino acid is the Strecker synthesis. mdpi.com This reaction is a two-step, one-pot process that is highly versatile for producing both natural and non-natural amino acids. mdpi.commasterorganicchemistry.com The synthesis begins with the reaction of an aldehyde, such as 5-fluoro-2-methylbenzaldehyde, with a source of ammonia (B1221849) (e.g., ammonium (B1175870) chloride) and a cyanide salt (e.g., potassium cyanide). masterorganicchemistry.com This forms an intermediate α-aminonitrile. Subsequent hydrolysis of the nitrile group, typically under strong acidic conditions, yields the desired α-amino acid, in this case, this compound. masterorganicchemistry.comyoutube.com

The general mechanism involves the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion. mdpi.com The resulting α-aminonitrile is stable enough to be isolated but is typically hydrolyzed in the same reaction vessel to produce the final amino acid. youtube.com This method has been successfully applied to the synthesis of other fluorinated phenylglycine derivatives. For example, a Strecker reaction using 2-fluoro-4-hydroxybenzaldehyde (B1296990) as a precursor has been reported to produce 2-fluoro-4-hydroxyphenylglycine. rsc.org This demonstrates the compatibility of the Strecker synthesis with fluorinated aromatic aldehydes.

Diastereoselective and Enantioselective Synthesis of Phenylglycine Stereoisomers

Producing specific stereoisomers of 5-Fluoro-2-methyl-phenylglycine requires asymmetric synthesis techniques. These methods aim to control the formation of the chiral center at the α-carbon.

Asymmetric catalysis is a powerful tool for producing enantioenriched fluorinated amino acids. mdpi.comnih.gov Chiral catalysts can influence the stereochemical outcome of key bond-forming reactions. For instance, chiral Ni(II) complexes have been effectively used as scaffolds for the asymmetric synthesis of various fluorinated amino acids on a gram scale, yielding products with high enantiomeric excess. chemrxiv.orgnih.govbeilstein-journals.org These approaches often involve the alkylation of a chiral glycine-derived Ni(II) complex. Another strategy is the catalytic asymmetric α-amination of α-fluoro esters using chiral ligands. researchgate.net Furthermore, asymmetric hydrocyanation of imines, a key step in the Strecker synthesis, can be achieved using chiral catalysts to produce enantiomerically enriched α-amino nitriles, which are then hydrolyzed to the corresponding amino acids. mdpi.com

Table 2: Examples of Asymmetric Catalysis in Fluorinated Amino Acid Synthesis

Catalyst/Ligand System Reaction Type Outcome Reference
Chiral Ni(II) Complex Asymmetric alkylation of glycine (B1666218) Schiff base Enantiopure fluorinated amino acids (>94% ee) chemrxiv.orgbeilstein-journals.org
Cinchona Alkaloid Derivatives Electrophilic fluorination Enantioselective synthesis of α-fluoro-α-phenylglycine derivatives nih.gov

The use of chiral auxiliaries is a robust and widely practiced method for controlling stereochemistry. A particularly relevant strategy for phenylglycine derivatives is the use of (R)-phenylglycine amide as a chiral auxiliary in an asymmetric Strecker reaction. nih.gov This method involves forming a chiral imine between the aldehyde (e.g., 5-fluoro-2-methylbenzaldehyde) and (R)-phenylglycine amide. The subsequent addition of cyanide occurs diastereoselectively, guided by the stereocenter of the auxiliary. researchgate.netnih.gov

A key advantage of this approach is the phenomenon of crystallization-induced asymmetric transformation. nih.govacs.org In this process, one diastereomer of the resulting α-amino nitrile selectively precipitates from the solution. This precipitation shifts the equilibrium in the solution, causing the dissolved, non-precipitating diastereomer to epimerize and convert into the less soluble form, which then also precipitates. This allows for the isolation of a single diastereomer in high yield (76-93%) and with excellent diastereomeric ratio (dr > 99/1). nih.govacs.org The chiral auxiliary can then be removed, for example, by hydrogenolysis, to yield the enantiopure target amino acid. acs.orgexlibrisgroup.comrug.nl

Biocatalytic and Chemoenzymatic Synthesis Routes

Biocatalysis and chemoenzymatic strategies offer highly selective and environmentally benign alternatives to traditional chemical synthesis. nih.govoup.comresearchgate.net These methods leverage the inherent stereo- and regioselectivity of enzymes.

For the synthesis of D-phenylglycine derivatives, D-phenylglycine aminotransferase (D-PhgAT) from Pseudomonas stutzeri is a particularly promising biocatalyst. rsc.orgresearchgate.net This enzyme catalyzes a stereo-inverting transamination, converting an α-keto acid precursor into a D-amino acid. rsc.orgacs.org The native reaction uses benzoylformate to produce D-phenylglycine, with L-glutamic acid serving as the amine donor. researchgate.netrsc.org

Kinetic analysis of D-PhgAT has revealed that it accepts a range of amine donor and acceptor substrates, opening the possibility for its use in synthesizing analogs like 5-Fluoro-2-methyl-D-phenylglycine. rsc.orgresearchgate.net The required precursor would be 5-fluoro-2-methyl-benzoylformic acid. The use of an inexpensive L-amino acid as the amine donor makes this an economically attractive route for producing enantiomerically pure aromatic D-amino acids. rsc.org Chemoenzymatic approaches, which combine enzymatic steps with chemical reactions, are also a powerful strategy for accessing novel non-canonical amino acids, potentially streamlining the synthesis of complex targets like fluorinated phenylglycines. nih.govacs.orgnih.gov For example, a nitrilase enzyme could be used for the kinetic resolution of a racemic aminonitrile intermediate produced via a chemical Strecker reaction. uniovi.es

Table 3: Enzymes in the Synthesis of Phenylglycine and its Derivatives

Enzyme Type Reaction Potential Application Reference
D-Phenylglycine Aminotransferase (D-PhgAT) Aminotransferase (Transaminase) Stereo-inverting transamination of an α-keto acid to a D-amino acid. Synthesis of 5-Fluoro-2-methyl-D-phenylglycine from its corresponding α-keto acid. rsc.orgresearchgate.netrsc.orgacs.org
Nitrilase Hydrolase Enantioselective hydrolysis of nitriles to carboxylic acids. Kinetic resolution of racemic 5-fluoro-2-methyl-phenylglycinonitrile. uniovi.es

Enzymatic Transformations for Phenylglycine Production and Derivatization

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of chiral amino acids.

The "Hydantoinase Process" is a well-established industrial method for producing enantiomerically pure α-amino acids. kit.edunih.gov This process typically involves a cascade of three enzymes: a hydantoinase, a carbamoylase, and a hydantoin (B18101) racemase. nih.gov D-hydantoinases can hydrolyze a wide range of D,L-5-monosubstituted hydantoins to the corresponding N-carbamoyl-D-α-amino acid. nih.gov This intermediate is then hydrolyzed by a stereospecific D-carbamoylase to yield the desired D-α-amino acid. nih.gov The remaining L-hydantoin can be racemized by a hydantoin racemase, allowing for a theoretical 100% conversion to the D-enantiomer. nih.gov

Research has demonstrated the utility of this process for various phenylglycine derivatives. For instance, D-hydantoinase from Vigna angularis has been shown to effectively hydrolyze rac-5-monosubstituted-hydantoins with aromatic side chains, with 5-phenylhydantoin (B13835) being an excellent substrate, leading to N-carbamoyl-D-phenylglycine with high yield and enantiomeric excess. nih.gov While direct studies on this compound are not prevalent, the substrate promiscuity of some hydantoinases suggests potential applicability. For example, hydantoinase from Arthrobacter sp. DSM 9771 has been a target for protein engineering to improve its activity and enantioselectivity towards various substituted phenylglycines through amino acid substitutions at specific positions. google.com Furthermore, microorganisms have been identified that can convert various 5-substituted hydantoins, including those with p-fluoro substituents, into the corresponding L-α-amino acids. google.com The development of fusion enzymes, combining hydantoinase and N-carbamylase activities, has also been explored to enhance the production of D-amino acids like D-hydroxyphenylglycine and D-phenylglycine. nih.gov

Table 1: Examples of Hydantoinase-Mediated Conversions

Enzyme Source Substrate Product Key Findings Reference
Vigna angularis rac-5-Phenylhydantoin N-carbamoyl-D-phenylglycine Quantitative yield and >98% ee. nih.gov nih.gov
Arthrobacter sp. DSM 9771 Substituted phenyl) hydantoins D-N-carbamoyl (substituted phenyl) glycine Engineering at specific positions can enhance activity and enantioselectivity. google.com google.com
Agrobacterium sp. D,L-(optionally substituted phenyl) hydantoin D-N-carbamoyl (optionally substituted phenyl) glycine High-level expression of hydantoinase for D-α-amino acid production. google.com google.com
Fusion Enzyme (CAB-HYD) Hydantoin derivatives D-hydroxyphenylglycine, D-phenylglycine Fusion enzyme showed higher conversion than separately expressed enzymes. nih.gov nih.gov

Nitrilases and amidases are another class of enzymes valuable for the synthesis of chiral amino acids and their derivatives. nih.gov Nitrilases catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia, while amidases hydrolyze amides to carboxylic acids and ammonia. nih.gov These enzymes can exhibit high enantioselectivity, making them suitable for kinetic resolution of racemic mixtures.

A chemoenzymatic approach combining the Strecker synthesis of racemic phenylglycinonitrile with enzymatic resolution by a nitrilase has been developed. frontiersin.orgresearchgate.net This method allows for the synthesis of enantiomerically pure (R)- or (S)-phenylglycine and their amides. frontiersin.orgresearchgate.net Variants of the nitrilase from Pseudomonas fluorescens EBC191 have been engineered to favor the production of either the amino acid or the amino amide. frontiersin.org

Amidases have been successfully employed for the kinetic resolution of racemic N-phenylacetyl-4-fluorophenylglycine to produce L-4-fluorophenylglycine, an intermediate for the drug aprepitant. nih.gov Immobilization of amidase has been a key strategy to improve its stability and reusability for industrial applications. nih.govresearchgate.netdntb.gov.ua For example, amidase immobilized on epoxy resin in a packed bed bioreactor has been used for the continuous production of (S)-4-fluorophenylglycine with high conversion and enantiomeric excess. nih.gov Similarly, immobilization on graphene oxide has been shown to significantly increase the loading capacity and activity recovery of amidase for the synthesis of L-4-fluorophenylglycine. nih.gov

Table 2: Nitrilase and Amidase Applications in Phenylglycine Synthesis

Enzyme Substrate Product Key Findings Reference
Nitrilase (P. fluorescens variants) rac-Phenylglycinonitrile (R)- or (S)-Phenylglycine/amide Chemoenzymatic one-pot synthesis with in-situ racemization. frontiersin.orgresearchgate.net frontiersin.orgresearchgate.net
Amidase rac-N-phenylacetyl-4-fluorophenylglycine L-4-fluorophenylglycine Kinetic resolution for producing a chiral intermediate. nih.gov nih.gov
Immobilized Amidase (Epoxy Resin) (S)-4-fluorophenylglycine precursor (S)-4-fluorophenylglycine Continuous production in a packed bed bioreactor with high stability. nih.gov nih.gov
Immobilized Amidase (Graphene Oxide) rac-N-phenylacetyl-4-fluorophenylglycine L-4-fluorophenylglycine High enzyme loading and reusability. nih.gov nih.gov

Metabolic Engineering Strategies for Microbial Production of Phenylglycine Analogues

Metabolic engineering of microorganisms like Escherichia coli offers a promising route for the de novo production of unnatural amino acids, including fluorinated phenylglycine analogues, from simple carbon sources.

The creation of artificial biosynthetic pathways is a cornerstone of metabolic engineering for producing non-canonical amino acids. For D-phenylglycine production in E. coli, an artificial pathway was constructed using enzymes from different organisms: HmaS from Amycolatopsis orientalis, Hmo from Streptomyces coelicolor, and HpgAT from Pseudomonas putida. nih.gov This engineered pathway, when introduced into an L-phenylalanine overproducing E. coli strain, led to the production of D-phenylglycine. nih.gov Further genetic modifications, such as deleting genes for competing pathways, enhanced the production. nih.gov

While direct biosynthesis of this compound has not been extensively reported, the principles established for other phenylglycine analogues are applicable. The general strategy involves directing the carbon flux from central metabolism towards the desired product. This often includes overexpressing key enzymes in the aromatic amino acid pathway and engineering them to be resistant to feedback inhibition. nih.govmdpi.com For instance, engineering an L-phenylalanine producing E. coli strain has been a common starting point for the production of various phenylalanine-derived compounds. nih.govresearchgate.net

The successful laboratory-scale production of engineered strains needs to be translated into efficient and scalable bioprocesses. Fed-batch fermentation is a widely used technique to achieve high cell densities and, consequently, high product titers. mdpi.comnih.gov This method involves the controlled feeding of nutrients, such as a carbon source like glucose, to the bioreactor to maintain optimal growth conditions and avoid the accumulation of inhibitory byproducts. nih.gov

Optimization of fermentation parameters, including media composition, pH, temperature, and oxygen supply, is crucial for maximizing the yield of the target compound. mdpi.comnih.gov For example, in the production of L-phenylalanine, a precursor for phenylglycine analogues, fed-batch strategies have led to significant titers. mdpi.com The principles of high-cell-density cultivation are directly transferable to the production of fluorinated amino acids. nih.gov Adaptive laboratory evolution (ALE) is another powerful strategy that has been used to improve the tolerance and productivity of microbial strains towards unnatural, and often toxic, compounds like fluorinated precursors. researchgate.netnih.govbiorxiv.orgfrontiersin.org In ALE, microbial cultures are grown for extended periods under selective pressure, allowing for the natural selection of mutants with improved characteristics. nih.govbiorxiv.orgfrontiersin.org This approach has been successfully applied to evolve E. coli strains that can utilize fluorinated indoles for the synthesis of fluorinated tryptophan analogues. researchgate.netnih.govbiorxiv.orgfrontiersin.org

Table 3: Metabolic Engineering and Production Strategies

Strategy Organism Target Product/Precursor Key Features Reference
Artificial Pathway Construction E. coli D-phenylglycine Combination of enzymes from different species. nih.gov nih.gov
Fed-Batch Fermentation E. coli L-phenylalanine High-cell-density cultivation for increased product titer. mdpi.com mdpi.com
Adaptive Laboratory Evolution E. coli Fluorinated Tryptophan Enhanced tolerance and utilization of fluorinated precursors. researchgate.netnih.govbiorxiv.orgfrontiersin.org researchgate.netnih.govbiorxiv.orgfrontiersin.org

Mutasynthetic Approaches for Incorporating Fluorinated Phenylglycine Residues into Natural Products

Mutasynthesis is a powerful technique that combines genetic engineering and precursor-directed biosynthesis to create novel analogues of natural products. nih.gov This approach involves generating a mutant strain of a natural product-producing organism that is blocked in the biosynthesis of a specific precursor. nih.gov By feeding synthetic analogues of this precursor to the mutant, the biosynthetic machinery of the organism can incorporate them into the final natural product structure, leading to the formation of new derivatives. nih.gov

This strategy has been successfully applied to incorporate fluorinated phenylglycine residues into complex peptide antibiotics. rsc.orgrsc.org For instance, by using a mutant of Amycolatopsis balhimycina deficient in the biosynthesis of 4-hydroxyphenylglycine (Hpg), researchers were able to incorporate 2-fluoro-DL-phenylglycine into the balhimycin (B1255283) scaffold. rsc.orgrsc.org This resulted in the production of novel fluorinated glycopeptide antibiotics. rsc.orgrsc.org The success of such experiments depends on the substrate flexibility of the nonribosomal peptide synthetase (NRPS) enzymes responsible for assembling the peptide backbone. rsc.orgrsc.org Studies have shown that while the incorporation of fluorinated phenylglycine can be limited by the acceptance of the NRPS machinery, it is a feasible approach for generating novel bioactive compounds. rsc.org

Similarly, mutasynthesis has been used to generate fluorinated analogues of pristinamycin, another class of peptide antibiotics. nih.govresearchgate.net By feeding halogenated phenylglycine derivatives to a mutant strain of Streptomyces pristinaespiralis, new compounds such as 6-fluoropristinamycin I were produced and isolated. nih.govresearchgate.net These findings highlight the potential of mutasynthesis to diversify the chemical space of complex natural products by incorporating fluorinated building blocks like this compound.

Table 4: Mutasynthetic Approaches for Fluorinated Phenylglycine Incorporation

Natural Product Producing Organism (Mutant) Precursor Analogue Fed Novel Product Key Findings Reference
Balhimycin Amycolatopsis balhimycina Δhpg 2-fluoro-DL-phenylglycine Fluorinated balhimycin derivatives Incorporation is possible but can be limited by NRPS acceptance. rsc.orgrsc.org rsc.orgrsc.org
Pristinamycin I Streptomyces pristinaespiralis mutant 4-fluorophenylglycine 6-fluoropristinamycin I Successful generation of a novel fluorinated antibiotic. nih.govresearchgate.net nih.govresearchgate.net
Pactamycin (B1678277) Streptomyces pactum Fluorinated 3-aminobenzoic acid precursors Fluorinated pactamycin analogues Maintained excellent antimalarial activity. acs.org acs.org

Biochemical and Molecular Interactions of 5 Fluoro 2 Methyl Dl Phenylglycine Derivatives

Enzymatic Recognition and Catalytic Activity Modulation

The introduction of fluorine and methyl groups into the phenylglycine scaffold creates a unique non-canonical amino acid with the potential for distinct interactions with enzymes. These modifications can influence how the molecule is recognized as a substrate and how it may modulate the catalytic activity of various enzymes.

Substrate Recognition and Specificity by Amino Acid-Modifying Enzymes

Amino acid-modifying enzymes, such as aminopeptidases and transaminases, exhibit a degree of substrate promiscuity that allows them to recognize and process non-canonical amino acids. The recognition of a substrate like 5-Fluoro-2-methyl-DL-phenylglycine is governed by the physicochemical properties of its side chain and how it fits into the enzyme's active site.

Enzymes like aminopeptidases, which cleave N-terminal amino acids from peptides, often have active site pockets that can accommodate a variety of side chains. nih.govstanford.edu Studies on aminopeptidase (B13392206) N (APN) have revealed a large and hydrophobic S1 pocket, which shows a preference for natural amino acids like methionine, alanine, and leucine, as well as several unnatural amino acids with hydrophobic side chains. nih.govstanford.edu The presence of a methyl group at the 2-position and a fluorine atom at the 5-position of the phenyl ring in this compound would contribute to its hydrophobicity, suggesting it could be a substrate for enzymes with similar pocket characteristics.

The production of fluorinated phenylglycine derivatives has been achieved through mutasynthesis, a technique that involves feeding modified precursors to a microorganism engineered to produce a specific natural product. nih.gov This approach has been used to incorporate fluorinated phenylglycines into glycopeptide antibiotics, demonstrating that the biosynthetic machinery, including the nonribosomal peptide synthetase (NRPS) adenylation domains, can recognize and activate these unnatural amino acids, albeit sometimes with lower efficiency than the natural substrate. nih.gov For instance, the Hpg-activating A-domain from the teicoplanin biosynthesis pathway showed relative activity towards fluorinated phenylglycine derivatives. nih.gov

The enzymatic synthesis of D-phenylalanines and their derivatives has been extensively studied, highlighting the ability of enzymes like D-amino acid dehydrogenases and transaminases to act on substituted phenylpyruvates. nih.gov These enzymes often have engineered active sites to accommodate a range of substituents on the phenyl ring. nih.gov This suggests that enzymes could be tailored to recognize and process precursors to this compound.

Table 1: Examples of Amino Acid-Modifying Enzymes and Their Recognition of Non-Canonical Amino Acids

Enzyme Substrate(s) Key Findings Reference(s)
Aminopeptidase N (APN) Library of 61 natural and unnatural amino acids Showed broad substrate specificity with a preference for hydrophobic side chains. nih.govstanford.edu
Nonribosomal Peptide Synthetase (NRPS) A-domain Fluorinated phenylglycine derivatives Capable of activating fluorinated phenylglycines for incorporation into peptides. nih.gov
D-Amino Acid Dehydrogenase (DAADH) Phenylpyruvate and substituted derivatives Engineered variants show activity towards various substituted phenylpyruvates. nih.gov
Nitrilase (R)-phenylglycinonitrile and analogs Can be used for the asymmetric synthesis of (R)-phenylglycine and its analogs from N-acylated aminonitriles. researchgate.net

Modulatory Effects on Enzyme Functionality and Reaction Kinetics

The incorporation of a molecule like this compound into a peptide sequence or its presence as a free amino acid can modulate the functionality and reaction kinetics of enzymes. The fluorine atom, with its high electronegativity, and the methyl group can alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with an enzyme's active site.

Studies on enzyme kinetics with libraries of substrates have shown that even small changes in the substrate structure can lead to significant differences in catalytic efficiency (kcat/Km). nih.govstanford.edu For aminopeptidase N, the kinetic parameters for the hydrolysis of various amino acid-7-amino-4-carbamoylmethylcoumarin (ACC) substrates were determined, revealing a wide range of activities. nih.govstanford.edu While specific data for this compound is not available, the combined electronic effect of the fluorine and the steric bulk of the methyl group would likely influence both the binding affinity (Km) and the turnover rate (kcat).

The use of ancillary ligands in catalysis has demonstrated that these molecules can modulate catalyst stability, activity, and selectivity. acs.org In an enzymatic context, this compound or peptides containing it could act as allosteric modulators, binding to a site other than the active site and influencing the enzyme's catalytic activity.

The synthesis of D-phenylalanine derivatives through enzymatic reductive amination has shown that mutations in the active site of D-amino acid dehydrogenases can impact substrate affinity (Km) and maximum reaction velocity (vmax). nih.gov For example, specific mutations in a DAADH from Ureibacillus thermosphaericus increased the substrate affinity for phenylpyruvate. nih.gov This highlights how enzyme engineering can be used to optimize the kinetics for processing unnatural substrates like the keto-acid precursor to this compound.

Stereochemical Influences on Enzyme-Substrate and Enzyme-Inhibitor Interactions

The stereochemistry of this compound is a critical determinant in its interactions with enzymes. As a racemic mixture (DL-), it contains both the D- and L-enantiomers, which can have vastly different effects on enzyme activity. Enzymes are chiral catalysts and typically show a strong preference for one enantiomer over the other.

This stereoselectivity is evident in the enzymatic resolution of racemic mixtures. For example, bovine carbonic anhydrase II can selectively hydrolyze the ester of only one enantiomer of racemic N-acetylamino acids. nih.gov Similarly, nitrilases have been used for the kinetic resolution of racemic mandelonitrile (B1675950) to produce (R)-(-)-mandelic acid with high enantiomeric excess, demonstrating the enzyme's ability to distinguish between enantiomers. scielo.br In the context of this compound, an enzyme would likely preferentially bind and/or catalyze a reaction with either the D- or the L-isomer.

The stereochemistry of an inhibitor is also crucial for its potency. In the development of Factor VIIa inhibitors, the (R)-enantiomer of a macrocycle containing a benzylic methyl group was found to be significantly more potent than the (S)-enantiomer. nih.gov This 100-fold difference in potency highlights the importance of precise stereochemical positioning for optimal interaction with the enzyme's binding pocket. nih.gov

Furthermore, the stereochemistry of lipid chains has been shown to affect the degree of allosteric modulation of protein-protein interactions, indicating that even subtle stereochemical differences can have significant biological consequences. nih.gov Therefore, the D- and L-enantiomers of this compound would be expected to exhibit distinct inhibitory profiles against target enzymes.

Structural and Conformational Impact in Peptidic Systems

The incorporation of this compound into a peptide chain can have profound effects on the peptide's secondary and tertiary structure, which in turn can modulate its interactions with other proteins and ligands.

Influence on Peptide Secondary and Tertiary Structural Elements

The unique steric and electronic properties of this compound can influence the local conformation of a peptide backbone and contribute to the stabilization or destabilization of secondary structural elements like helices, sheets, and turns. nih.gov

The fluorination of amino acid side chains is a known strategy to influence peptide secondary structure. nih.govresearchgate.net For example, the introduction of fluorine atoms into a peptide capable of adopting either an α-helix or a β-sheet conformation can destabilize the helix. nih.govresearchgate.net The position of the fluorine atom is critical; for instance, fluorination at the 4-position of proline can stabilize either a C4-endo or C4-exo pucker depending on the stereochemistry, which in turn influences the conformation of the preceding amide bond. nih.gov

The methyl group at the 2-position of the phenyl ring would introduce steric hindrance, further constraining the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. This steric bulk can significantly alter the accessible backbone dihedral angles (phi and psi), potentially favoring specific secondary structures. nih.gov The combination of the ortho-methyl group and the meta-fluoro substituent in this compound would likely lead to a unique conformational preference that could be exploited in peptide design.

Table 2: Impact of Modified Amino Acids on Peptide and Protein Structure

Modified Amino Acid Peptide/Protein System Structural Effect Reference(s)
Side-chain fluorinated amino acids Engineered peptide (capable of α-helix or β-sheet) Destabilization of the α-helix. nih.govresearchgate.net
trans-4-Fluoroproline Gastrin hormone G17 analog Favors trans-amide bond, influencing hairpin-like structure. nih.gov
cis-4-Fluoroproline Gastrin hormone G17 analog Favors cis-amide bond, influencing hairpin-like structure. nih.gov
H-Propargylglycine-OH Tripeptides Significantly alters peptide backbone conformations. nih.gov
Fluorinated proline analogs Collagen Accelerates folding into the all-trans triple-helical structure. nih.gov

Modulation of Protein-Protein and Protein-Ligand Binding Interactions

By altering the conformation and surface properties of a peptide, the inclusion of this compound can modulate its binding interactions with other proteins and small molecule ligands. googleapis.comnih.govfrontiersin.org

The modulation of protein-protein interactions (PPIs) is a key area of therapeutic research. nih.govfrontiersin.orgmdpi.com Peptides containing unnatural amino acids can be designed to mimic or disrupt these interactions. The conformational constraints imposed by this compound could pre-organize a peptide into a bioactive conformation, enhancing its binding affinity for a target protein. nih.gov The fluorophenyl group can participate in favorable interactions within a binding pocket, such as hydrophobic or aromatic stacking interactions. nih.gov

Fluorination can enhance non-covalent binding forces. nih.gov A trifluoromethyl group, for example, can provide good size- and shape-complementarity within a binding pocket. nih.gov Similarly, the 5-fluoro-2-methylphenyl group could occupy a hydrophobic pocket on a target protein, contributing to the binding affinity. The addition of a methyl group to a ligand can, in some cases, lead to a significant boost in activity, particularly if it induces a favorable conformational change and is buried in a hydrophobic region of the protein. nih.gov

In the context of protein-ligand interactions, peptides containing this compound could exhibit altered binding to small molecules. The modified side chain could create a new binding pocket or alter an existing one, thereby changing the specificity or affinity for a ligand. The ability of individual lipid binding events to allosterically modulate protein-protein interactions underscores the sensitivity of these interactions to the chemical nature of the interacting partners. nih.gov

Mechanisms of Racemization in Substituted Phenylglycines

Phenylglycine and its derivatives are notably more susceptible to racemization compared to other proteinogenic and non-proteinogenic amino acids. rsc.orgresearchgate.net This stereochemical lability is a critical consideration in peptide synthesis and the development of chiral pharmaceuticals. rsc.orgresearchgate.net The primary mechanism underlying this increased propensity for racemization involves the deprotonation of the α-carbon. rsc.orgfiveable.me

The process is typically base-catalyzed and proceeds through the formation of a planar, resonance-stabilized intermediate, which can be described as either a carbanion or, more accurately, an enolate. researchgate.netrsc.orgfiveable.me The acidity of the α-proton in phenylglycine derivatives is significantly enhanced due to the direct attachment of the aromatic ring to the α-carbon. rsc.org This allows the negative charge of the carbanion intermediate to be delocalized not only between the α-carbon and the carboxyl group but also into the π-system of the aromatic ring. rsc.orgresearchgate.net Reprotonation of this planar intermediate can occur from either face with equal probability, leading to the formation of a racemic mixture. libretexts.org

Factors Influencing Alpha-Carbon Deprotonation and Stereochemical Lability

The key step in the racemization of substituted phenylglycines is the abstraction of the α-proton by a base. rsc.orgfiveable.me The rate of this deprotonation, and thus the stereochemical lability of the amino acid, is governed by the stability of the resulting carbanion/enolate intermediate. fiveable.melibretexts.org

Several factors contribute to the acidity of the α-hydrogen and the stability of the conjugate base:

The Carbonyl Group: The adjacent carbonyl group is the primary activating feature, as its electron-withdrawing nature stabilizes the negative charge of the enolate through resonance. fiveable.melibretexts.org

The Aromatic Ring: Unlike aliphatic amino acids such as alanine, or even aromatic amino acids like phenylalanine which have a methylene (B1212753) spacer, phenylglycine has its aromatic ring directly bonded to the α-carbon. rsc.org This direct attachment allows for the effective delocalization of the negative charge of the carbanion intermediate into the aromatic π-system, further stabilizing it and increasing the acidity of the α-proton. researchgate.netrsc.org

Reaction Conditions: The choice of base and solvent system significantly impacts the rate of deprotonation and racemization. researchgate.net Strong bases and polar solvents can accelerate the process. In solid-phase peptide synthesis (SPPS), the choice of coupling reagents and bases is critical to minimize racemization of phenylglycine residues. researchgate.net

The inherent planarity of the enol or enolate intermediate means that any pre-existing chirality at the α-carbon is lost during its formation. libretexts.org

Effect of Aromatic Ring Substituents on Racemization Rates

Substituents on the aromatic ring of phenylglycine have a profound influence on the rate of racemization by modulating the stability of the carbanion intermediate. rsc.org The electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—are paramount. rsc.org

Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the aromatic ring, such as nitro (-NO₂) or halo (-F, -Cl) groups, significantly stabilize the negative charge of the carbanion intermediate through inductive (-I) and/or resonance (-M) effects. rsc.org This increased stabilization lowers the activation energy for deprotonation, thereby dramatically increasing the rate of racemization. rsc.org

Electron-Donating Groups (EDGs): Conversely, substituents that donate electron density to the ring, such as hydroxyl (-OH) or alkyl (-CH₃) groups, destabilize the carbanion intermediate. rsc.org This destabilization increases the activation energy for α-proton abstraction and consequently decelerates the rate of racemization. rsc.org

In the case of This compound , two opposing electronic effects are at play. The fluorine atom at the 5-position is an electron-withdrawing group (primarily via the inductive effect), which would be expected to increase the rate of racemization. The methyl group at the 2-position is an electron-donating group, which would be expected to decrease the rate of racemization. The net effect on the stereochemical stability will depend on the interplay and relative strengths of these opposing influences, as well as potential steric factors introduced by the ortho-methyl group which could affect the planarity and orbital overlap within the carbanion intermediate. rsc.org

The following table illustrates the general effect of substituents on the racemization rates of phenylglycine derivatives.

Table 2: Predicted Influence of Aromatic Substituents on Phenylglycine Racemization Rate

Substituent Example Electronic Effect Effect on Carbanion Stability Predicted Effect on Racemization Rate
-NO₂ (p-nitro) Strong Electron-Withdrawing Strong Stabilization Greatly Increased
-F (p-fluoro) Electron-Withdrawing Stabilization Increased
-H (unsubstituted) Neutral (Reference) Baseline Reference Rate
-CH₃ (p-methyl) Electron-Donating Destabilization Decreased
-OH (p-hydroxy) Strong Electron-Donating Strong Destabilization Greatly Decreased

Advanced Applications and Research Paradigms Utilizing 5 Fluoro 2 Methyl Dl Phenylglycine

Development of Chemical Probes and Spectroscopic Tools

The presence of a fluorine atom in 5-Fluoro-2-methyl-DL-phenylglycine provides a unique spectroscopic handle that is virtually absent in natural biological environments. This feature makes it an exceptional tool for investigating molecular interactions and transformations within complex biological milieu.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for studying the structure, dynamics, and interactions of biomolecules. rsc.org The fluorine-19 nucleus possesses several advantageous properties for NMR, making fluorinated amino acids like this compound invaluable as probes. nih.govnih.gov The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which results in a sensitivity that is 83% of that of a proton. nih.govacs.org Furthermore, the chemical shift of ¹⁹F is extremely sensitive to its local chemical environment, providing detailed information on subtle conformational changes, ligand binding, and protein folding. nih.govacs.org

Given that fluorine is nearly absent in biological systems, ¹⁹F NMR spectra of labeled biomolecules are free from background signals, allowing for the clear observation of the probe's resonance. nih.govnih.gov This enables the study of large protein complexes and even in-vivo protein structures where signals in other NMR techniques might be attenuated. acs.orgiaea.org By incorporating this compound into a peptide or protein, researchers can monitor changes in the ¹⁹F signal to gain insights into protein-ligand interactions, enzyme mechanisms, and conformational dynamics at a molecular level. acs.orgnih.govbeilstein-journals.org

Table 1: Key Properties of the ¹⁹F Nucleus for NMR Spectroscopy

Property Value/Description Advantage in Biological NMR
Natural Abundance 100% High signal intensity without isotopic enrichment. nih.gov
Spin Quantum Number 1/2 Leads to sharp resonance lines and simpler spectra.
Relative Sensitivity 83% (compared to ¹H) Allows for detection at low concentrations. acs.org
Chemical Shift Range Large (~400 ppm) Highly sensitive to changes in the local electronic environment. nih.gov

| Biological Abundance | Near-zero | No background signal from the biological system under study. nih.govnih.gov |

Fluorinated aromatic amino acids are valuable tools for the investigation of biosynthetic pathways. nih.gov The ability to easily monitor these compounds using ¹⁹F NMR allows researchers to trace their metabolic fate within an organism or cell culture. nih.gov When this compound is introduced into a biological system, it can be taken up and processed by cellular machinery.

A key technique in this area is precursor-directed biosynthesis, where a fluorinated analog of a natural substrate is fed to a microorganism. nih.gov The organism's enzymes may then incorporate this unnatural amino acid into a natural product. nih.gov By tracking the distinct ¹⁹F NMR signal, scientists can elucidate the steps of the biosynthetic pathway, identify intermediates, and understand the substrate specificity of the enzymes involved. This approach has been successfully used to create novel fluorinated versions of lipopeptides by feeding fluorinated tyrosine to bacterial cultures. nih.gov Similarly, this compound can serve as a probe to study the biosynthesis of peptides and other metabolites that utilize phenylglycine or related structures.

Building Blocks in the Synthesis of Bioactive Molecules

Beyond its use as a spectroscopic probe, this compound is a valuable building block for constructing larger, more complex molecules with tailored biological activities. The inclusion of the fluoro-methyl-phenyl moiety can profoundly influence the pharmacological properties of a parent compound.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. upc.eduresearchgate.net The introduction of fluorinated non-proteinogenic amino acids is a common strategy in peptidomimetic design. nih.govrsc.org Incorporating this compound into a peptide sequence can confer several advantageous properties. The fluorine atom can increase the thermal and chemical stability of the molecule and enhance its lipophilicity, which may improve its ability to cross cell membranes.

Furthermore, the presence of an unnatural amino acid can render the peptidomimetic resistant to degradation by proteases, prolonging its biological half-life. nih.gov The specific stereochemistry and functionality of this compound can be used to enforce specific conformations, mimicking the bioactive conformation of a natural peptide ligand and potentially leading to enhanced binding affinity and selectivity for its target receptor or enzyme. upc.edu

Table 2: Goals in the Design of Peptidomimetics

Desired Property Rationale Contribution of Fluorinated Amino Acids
Increased Stability Prevent degradation by proteases and harsh physiological conditions. Steric hindrance and altered electronic properties can block enzymatic cleavage. nih.gov
Enhanced Bioavailability Improve absorption and ability to cross biological membranes. Increased lipophilicity can facilitate membrane transport.
Conformational Constraint Lock the molecule into its bioactive shape to improve target affinity. The unique structure of the unnatural amino acid can restrict rotational freedom. upc.edu

| Improved Target Selectivity | Minimize off-target effects by designing for a specific biological target. | Precise structural modifications allow for fine-tuning of binding interactions. |

The selective introduction of fluorine is a well-established strategy in the design of modern pharmaceuticals and agrochemicals. mdpi.com Fluorine substitution can significantly alter a molecule's metabolic stability, binding affinity, and bioavailability. This compound serves as a chiral building block or a key intermediate in the synthesis of such specialized candidates. Its structure can be found within more complex molecules designed to act as enzyme inhibitors, receptor antagonists, or other therapeutic agents. nih.govnih.govnih.gov For example, novel benzoxazole (B165842) derivatives synthesized with fluorine moieties have been investigated for their potential as anticancer agents. nih.gov The unique combination of the amino acid functionality with the fluorinated and methylated aromatic ring makes it a versatile precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

Glycopeptide antibiotics (GPAs), such as vancomycin, are critical last-resort treatments for infections caused by resistant Gram-positive bacteria. rsc.orgnih.gov These complex natural products are assembled by nonribosomal peptide synthetases (NRPSs). rsc.org A promising strategy for overcoming antibiotic resistance is the generation of novel GPA derivatives with enhanced activity.

Researchers have successfully used a combination of mutasynthesis and precursor-directed biosynthesis to incorporate fluorinated phenylglycine residues into the heptapeptide (B1575542) core of GPAs. rsc.org By feeding fluorinated phenylglycine analogues to a modified GPA-producing bacterium, new antibiotic variants can be created. rsc.org The incorporation of a residue like this compound could alter the binding of the antibiotic to its target (the D-Ala-D-Ala terminus of peptidoglycan precursors) or introduce new mechanisms of action, potentially restoring efficacy against resistant strains. nih.govnih.gov Similarly, its inclusion in smaller antimicrobial peptides (AMPs) could enhance their stability and antibacterial spectrum. mdpi.com

Supramolecular Assembly and Materials Science Applications

Principles of Self-Assembly in Phenylglycine Conjugates and Derivatives

While general principles of self-assembly in phenylglycine-containing peptides are established, with interactions such as hydrogen bonding, π-π stacking, and hydrophobic forces driving the formation of ordered structures, no studies were identified that specifically investigate these principles in conjugates or derivatives of this compound. The influence of the specific combination of a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring on the self-assembly behavior has not been documented.

Fabrication of Functional Supramolecular Structures and Hydrogels

Consistent with the lack of information on its self-assembly principles, there is no available research on the fabrication of functional supramolecular structures or hydrogels from this compound. General studies on other fluorinated amino acids suggest that fluorine substitution can significantly influence hydrogelation properties, often enhancing the stability and mechanical strength of the resulting hydrogels. rsc.org However, without specific experimental data for this compound, any discussion would be speculative and fall outside the strict scope of this article.

Therefore, a data table on research findings for this compound cannot be generated.

Emerging Research Frontiers and Methodological Advancements

Computational Chemistry and Molecular Modeling of Fluorine Effects on Biological Systems

Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding the impact of fluorination on biological systems. These methods allow researchers to investigate how the introduction of a fluorine atom, as in 5-Fluoro-2-methyl-DL-phenylglycine, influences molecular conformation, electronic properties, and interactions with biological targets before undertaking complex and costly synthesis. sfb1349.deacs.org

Detailed Research Findings: Modeling studies are crucial for elucidating the nuanced effects of fluorination. The high electronegativity of fluorine significantly alters the local electronic environment, which can change a molecule's pKa, dipole moment, and hydrogen bonding capabilities. mdpi.com For instance, computations of fluorinated amino acids have revealed that while the C-F bond is more hydrophobic than a C-H bond, organic fluorine can still participate in hydrogen-bond-like interactions with water molecules, influencing hydration and protein surface interactions. acs.org This dual nature complicates predictions of hydrophobicity and binding affinity.

Quantum mechanical investigations are employed to accurately model the geometry and electronic structure of fluorinated compounds. mdpi.com These studies help in developing accurate force fields, which are essential for molecular dynamics simulations to probe how fluorinated amino acids affect peptide folding, stability, and interaction with receptors. acs.org For example, simulations can predict how the substitution of a hydrogen atom with fluorine might introduce favorable orthogonal interactions, such as dipole-dipole or halogen-bonding interactions, within a protein's binding pocket, thereby enhancing binding selectivity and affinity. sfb1349.descispace.com

PropertyImpact of FluorinationComputational Tool/Method
Electrostatic Potential Creates localized areas of positive and negative potential, influencing non-covalent interactions. mdpi.comDensity Functional Theory (DFT)
pKa Increases acidity of nearby functional groups due to strong inductive electron withdrawal. mdpi.comQuantum Mechanics (QM) Calculations
Conformation Can induce specific conformational preferences (e.g., gauche effect) that affect peptide secondary structure.Molecular Dynamics (MD) Simulations
Binding Affinity Can enhance or decrease affinity by altering lipophilicity, blocking metabolic sites, or forming new interactions. mdpi.comMolecular Docking, Free Energy Perturbation (FEP)
Hydrophobicity Generally increases lipophilicity, which can improve cell membrane penetration. mdpi.comMD Simulations with Solvation Models

Integration of Chemoenzymatic and Biosynthetic Approaches for Novel Fluorinated Amino Acid Analogues

The synthesis of complex fluorinated amino acids presents significant challenges for traditional organic chemistry. Consequently, researchers have increasingly turned to integrated chemoenzymatic and biosynthetic methods, which combine the precision of enzymes with the versatility of chemical synthesis to produce novel analogues. bohrium.comnih.gov

Detailed Research Findings: One powerful biosynthetic strategy is precursor-directed biosynthesis , where a fluorinated analogue of a natural substrate is fed to a microorganism, which then incorporates it into a larger natural product. nih.govacs.org A more targeted approach is mutasynthesis , which involves using a mutant strain of a microorganism that is blocked in the synthesis of a specific natural building block. When a synthetic, fluorinated version of this building block, such as a fluorinated phenylglycine, is supplied to the culture, it can be incorporated into the final product. nih.govrsc.org

Recent studies have demonstrated the successful incorporation of 2-fluoro-DL-4-hydroxyphenylglycine into glycopeptide antibiotics using a mutant strain of Amycolatopsis balhimycina. nih.govrsc.org This chemoenzymatic approach yielded novel fluorinated balhimycin (B1255283) derivatives. However, the efficiency of incorporation can be limited by the substrate specificity of the non-ribosomal peptide synthetase (NRPS) enzymes involved in the biosynthesis. rsc.orgrsc.org

Enzymes are also used directly in synthetic routes. For example, nitrilases have been employed in the enantioselective synthesis of phenylglycine from benzaldehyde (B42025) and cyanide, a process that could be adapted for fluorinated analogues. frontiersin.orgresearchgate.net Similarly, acyltransferase (AT) domains from polyketide synthases have been engineered to accept fluorinated extender units like fluoromalonyl-CoA, enabling the chemoenzymatic synthesis of fluorinated polyketides and macrolides. nih.gov

ApproachDescriptionExample Application
Precursor-Directed Biosynthesis A wild-type organism is fed a synthetic fluorinated precursor, which it incorporates into a natural product. nih.govProduction of fluorinated lipopeptides by Bacillus sp. CS93. nih.gov
Mutasynthesis A mutant organism, unable to produce a specific building block, is fed a synthetic fluorinated analogue for incorporation. nih.govIncorporation of fluorinated phenylglycine residues into glycopeptide antibiotics. nih.govrsc.org
Engineered Biosynthetic Pathways Genetic modification of biosynthetic enzymes (e.g., NRPS, PKS) to improve acceptance of fluorinated substrates. nih.govrsc.orgCreation of a PKS/FAS hybrid that utilizes fluoromalonyl-CoA. nih.gov
Direct Chemoenzymatic Synthesis Use of isolated enzymes to perform specific, stereoselective steps in a synthetic pathway to a fluorinated molecule. frontiersin.orgEnantioselective synthesis of phenylglycine amides using nitrilases. frontiersin.org

High-Throughput Screening and Combinatorial Library Development Utilizing Fluorinated Amino Acids

The ability to synthesize novel fluorinated amino acids is only useful if their biological activity can be efficiently assessed. High-throughput screening (HTS) and the development of combinatorial libraries are critical for rapidly identifying promising lead compounds from a vast chemical space. google.comnih.gov

Detailed Research Findings: Fluorinated amino acids are particularly well-suited for ¹⁹F NMR-based screening methods. nih.gov Because the ¹⁹F nucleus has 100% natural abundance, a spin of 1/2, and a large chemical shift range, it provides a sensitive and clear signal with virtually no background from biological samples. researchgate.netwikipedia.org Techniques like FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) use a fluorine-containing molecule as a spy or a direct ligand. google.comacs.org Changes in the ¹⁹F NMR signal upon binding to a target protein can be used to screen large compound mixtures for hits and determine binding affinities. researchgate.net

Combinatorial chemistry is another key technology. The one-bead-one-compound (OBOC) method allows for the synthesis of massive libraries of peptides where each bead carries a unique sequence. uwo.ca By incorporating fluorinated amino acids into these libraries, researchers can screen for peptides with specific properties. For example, a library of peptides containing a fluorine atom was synthesized and screened against the CXCR4 chemokine receptor, leading to the discovery of a peptide-based imaging agent. uwo.ca Positional scanning libraries (PSLs) are another approach where mixtures of compounds are systematically arranged, allowing for the rapid deconvolution of structure-activity relationships (SAR) from screening data. nih.gov These methods accelerate the discovery process by enabling the simultaneous testing of millions of compounds. nih.gov

TechniquePrincipleAdvantage for Fluorinated Compounds
¹⁹F NMR-based Screening (e.g., FAXS) Detects binding events by observing changes in the ¹⁹F NMR chemical shift of a fluorinated ligand or spy molecule. researchgate.netacs.orgHigh sensitivity, no background signal, allows screening of mixtures, provides affinity data. researchgate.net
Protein-Observed ¹⁹F NMR (PrOF NMR) A protein is labeled with a fluorinated amino acid, and ligand binding is detected by perturbations in the protein's ¹⁹F NMR spectrum. nih.govProvides site-specific binding information and can assess protein druggability. nih.gov
One-Bead-One-Compound (OBOC) Libraries Each bead in a large collection contains a single, unique peptide sequence, which can be screened for binding or activity. uwo.caAllows for the creation and screening of immense chemical diversity. Fluorine can be incorporated as a probe or to enhance properties. uwo.ca
Positional Scanning Libraries (PSL) Systematically arranged mixtures are screened to rapidly determine the optimal residues at each position in a peptide or small molecule scaffold. nih.govExpedites SAR studies and expands the exploration of medicinal chemistry space. nih.gov

Advanced Analytical Techniques for Comprehensive Characterization of Complex Fluorinated Derivatives

The precise characterization of novel fluorinated compounds is essential to confirm their structure, purity, and properties. A suite of advanced analytical techniques is employed for the comprehensive analysis of molecules like this compound and the complex peptides or natural products into which they are incorporated.

Detailed Research Findings: Nuclear Magnetic Resonance (NMR) is a cornerstone technique. ¹⁹F NMR is not only used for screening but is also a powerful tool for structural elucidation, as the chemical shift is highly sensitive to the local electronic environment. mdpi.comwikipedia.org Additionally, 1D and 2D NMR techniques (¹H, ¹³C, HSQC) are used to determine the complete structure of fluorinated molecules. acs.orgrsc.org

Mass Spectrometry (MS) , often coupled with liquid chromatography (HPLC), is critical for purification, identification, and quantification. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of elemental composition. nih.gov Tandem mass spectrometry (MS²) is used to fragment molecules, providing structural information that helps to sequence peptides and identify the specific site of fluorination. acs.orgnih.gov

Other techniques provide further characterization. For fluoroelastomers and polymers, methods like Thermogravimetric Analysis (TGA) , Differential Scanning Calorimetry (DSC) , and Dynamic Mechanical Analysis (DMA) are used to determine thermal stability and phase transition temperatures. researchgate.net Pyrolysis Gas Chromatography/Mass Spectrometry (Py-GC/MS) can be used to identify the specific monomers within a complex fluoropolymer by analyzing its thermal degradation products. researchgate.net

Analytical TechniqueInformation ProvidedApplication Example
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Confirms the presence and number of fluorine atoms; highly sensitive to the chemical environment. mdpi.comwikipedia.orgIdentifying the successful synthesis of a fluorinated compound and confirming its structure. rsc.org
High-Performance Liquid Chromatography (HPLC) Separates and purifies compounds from a mixture. nih.govIsolating a novel fluorinated glycopeptide from a fermentation broth. nih.gov
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements to determine the elemental formula of a compound. acs.orgnih.govConfirming the molecular formula of newly synthesized fluorinated balhimycin derivatives. nih.gov
Tandem Mass Spectrometry (MS/MS or MS²) Provides structural information through controlled fragmentation of a parent ion. acs.orgSequencing a peptide to confirm the location of an incorporated fluorinated amino acid. acs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies functional groups present in a molecule. researchgate.netCharacterizing the chemical bonds in fluorinated polymers and elastomers. researchgate.net

Q & A

Basic: What experimental design strategies minimize trial-and-error approaches in synthesizing 5-Fluoro-2-methyl-DL-phenylglycine?

To reduce reliance on trial-and-error, employ statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, fractional factorial designs can efficiently screen influential variables, while response surface methodology (RSM) refines reaction outcomes . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible intermediates and transition states, narrowing experimental scope .

Basic: How should researchers characterize the enantiomeric purity of this compound?

Use chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear magnetic resonance (NMR) with chiral derivatizing agents to quantify enantiomeric excess. Comparative analysis against pure enantiomer standards (e.g., D- or L-forms) is critical. Thermochemical data, such as sublimation points (e.g., ~290°C for phenylglycine derivatives), can also aid in purity assessment .

Advanced: How do computational methods improve the prediction of thermodynamic stability for fluorinated phenylglycine derivatives?

Leverage density functional theory (DFT) to calculate Gibbs free energy changes (ΔG\Delta G) under varying conditions (e.g., pH, solvent). Compare results with experimental thermochemical data (e.g., enthalpy of combustion, ΔcH\Delta_cH^\circ) from NIST-standardized databases to validate predictions . For this compound, analyze substituent effects (fluorine’s electronegativity, methyl’s steric hindrance) on stability using molecular dynamics simulations .

Advanced: How can researchers resolve contradictions in reported reaction yields for fluorinated phenylglycine derivatives?

Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst deactivation). Apply sensitivity analysis to identify critical factors, and use reproducibility protocols with strict environmental controls. Cross-validate data using multiple analytical techniques (e.g., LC-MS, FTIR) . Implement feedback loops where experimental results refine computational models, ensuring iterative improvement .

Basic: What solvent systems are optimal for crystallizing this compound?

Screen mixed-solvent systems (e.g., water-ethanol or acetone-hexane) to balance polarity and solubility. Use Hansen solubility parameters to predict solvent compatibility. Crystallization trials should monitor supersaturation levels and cooling rates to avoid amorphous phases. Evidence from structurally similar compounds (e.g., 2-Phenylglycine) suggests polar aprotic solvents may enhance crystal lattice stability .

Advanced: How do fluorine and methyl substituents influence the reactivity of phenylglycine derivatives in nucleophilic reactions?

Fluorine’s electron-withdrawing effect increases electrophilicity at the α-carbon, enhancing nucleophilic attack rates. Conversely, the methyl group introduces steric hindrance, potentially slowing kinetics. Use Hammett substituent constants (σ\sigma) to quantify electronic effects and molecular docking simulations to assess steric interactions. Experimental validation via kinetic studies under controlled conditions is recommended .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Combine 1^1H/13^{13}C NMR to map proton and carbon environments, focusing on fluorine-induced shifts (e.g., 19^19F NMR for direct detection). High-resolution mass spectrometry (HRMS) confirms molecular formula, while Fourier-transform infrared (FTIR) identifies functional groups (e.g., carboxylic acid, amine). Cross-reference with spectral databases for phenylglycine analogs .

Advanced: How can high-throughput experimentation (HTE) accelerate the study of fluorinated phenylglycine derivatives?

Implement automated liquid-handling systems to screen thousands of reaction conditions in parallel. Couple HTE with machine learning algorithms to analyze yield data and predict optimal parameters. For this compound, focus on variables like fluorination agents (e.g., Selectfluor) and protecting group strategies .

Basic: What are the key challenges in achieving regioselective fluorination during phenylglycine synthesis?

Fluorine’s small size and high reactivity can lead to undesired byproducts. Use directing groups (e.g., boronate esters) to orient fluorination at the 5-position. Monitor reaction progress with real-time analytics (e.g., in-situ IR) to quench reactions at optimal conversion .

Advanced: How can researchers integrate multi-scale modeling to study this compound’s behavior in biological systems?

Combine quantum mechanics/molecular mechanics (QM/MM) to model electronic interactions at active sites and coarse-grained simulations for macromolecular dynamics. Validate predictions with in vitro assays (e.g., enzyme inhibition studies). Focus on fluorine’s impact on binding affinity and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.